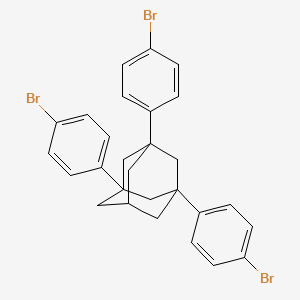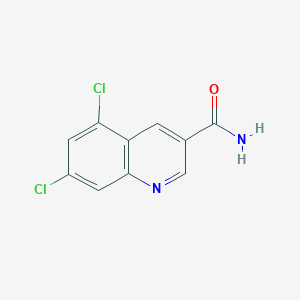
5,7-Dichloroquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Dichloroquinoline-3-carboxamide is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloroquinoline-3-carboxamide typically involves the condensation of 2,6-diethylaniline with propoxyacetyl chloride, followed by reduction with lithium aluminium hydride (LiAlH4) to yield the desired product . The reaction conditions are carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
化学反应分析
Types of Reactions
5,7-Dichloroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reagents like LiAlH4 to modify the functional groups attached to the quinoline ring.
Substitution: The chloro groups on the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: LiAlH4 is a widely used reducing agent for this compound.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups.
科学研究应用
5,7-Dichloroquinoline-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
作用机制
The mechanism of action of 5,7-Dichloroquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to activate natural killer (NK) cells via the aryl hydrocarbon receptor, enhancing their cytotoxicity against tumor cells . Additionally, it can inhibit cholesteryl ester transfer protein (CETP), thereby modulating lipid metabolism .
相似化合物的比较
Similar Compounds
3,7-Dichloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)quinoline-8-carboxamide: A similar compound with potential pesticide applications.
4,7-Dichloroquinoline: Known for its antimalarial and antiviral properties.
Uniqueness
5,7-Dichloroquinoline-3-carboxamide stands out due to its dual role in both medicinal and industrial applications. Its ability to modulate immune responses and inhibit specific proteins makes it a versatile compound for various research and development projects.
属性
分子式 |
C10H6Cl2N2O |
|---|---|
分子量 |
241.07 g/mol |
IUPAC 名称 |
5,7-dichloroquinoline-3-carboxamide |
InChI |
InChI=1S/C10H6Cl2N2O/c11-6-2-8(12)7-1-5(10(13)15)4-14-9(7)3-6/h1-4H,(H2,13,15) |
InChI 键 |
JFYZBQBFOQMEKQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C2=C1N=CC(=C2)C(=O)N)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




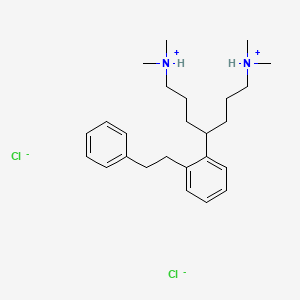
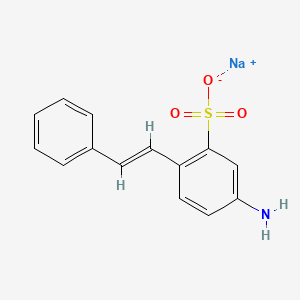
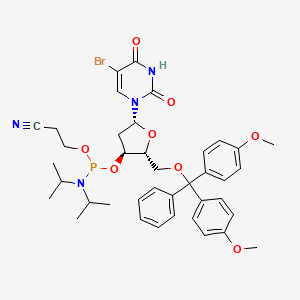


![5-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13737745.png)
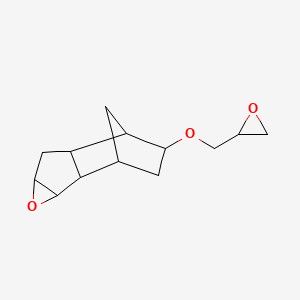


![9-Oxabicyclo[3.3.2]decan-10-one](/img/structure/B13737767.png)
